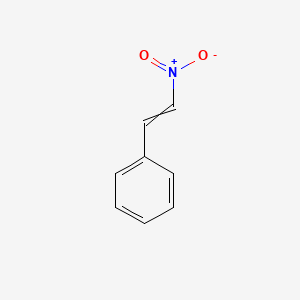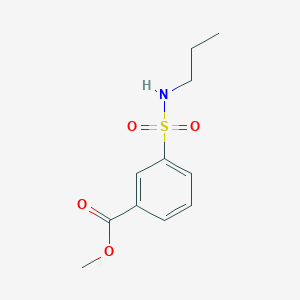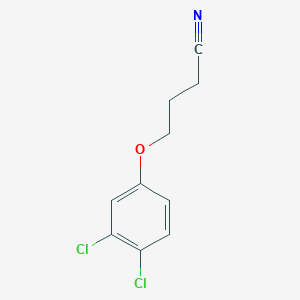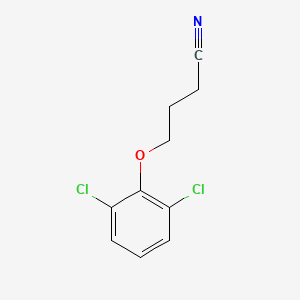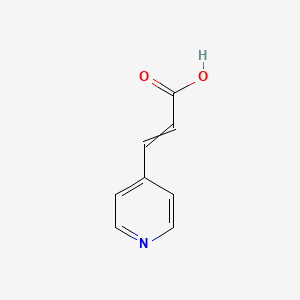
3-(4-Pyridyl)-acrylic acid
Overview
Description
3-(4-Pyridyl)-acrylic acid is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Pyridyl)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Pyridyl)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactivity in Coordination Polymers
3-(4-Pyridyl)-acrylic acid has been studied for its photoreactivity in coordination polymers. Ag(I) complexes and coordination polymers of pyridyl acrylic acids, including trans-3-(4′-pyridyl)acrylic acid (4-PAH), have been synthesized. These compounds show potential for photodimerization in both solid state and solution, leading to products like 3,4-bis(4′-pyridyl)cyclobutane-1,2-dicarboxylic acid, which can be used to synthesize further coordination polymers (Kole, Tan, & Vittal, 2012).
Influence of Anions in Synthesis
The role of anions in the synthesis of cyclobutane derivatives through [2 + 2] cycloaddition reactions has been explored using 3-(4'-Pyridyl)acrylic acid (4-PA). The study highlights how different anions can direct the packing of 4-PAH(+) in solid state, leading to various cyclobutane derivatives and their isomerization in solution (Kole, Tan, & Vittal, 2011).
Structural Properties in Metal Organic Frameworks
Research has also delved into the use of 3-(4-Pyridyl)-acrylic acid in metal-organic frameworks (MOFs). These studies include the creation of novel coordination polymers and exploring the structural systematics in these systems. Such research contributes to understanding the interaction between different metal centers and the coordination environment in MOFs (Gunning & Cahill, 2005).
Electrical and Structural Properties
The electrical and structural properties of various metal complexes with 3-(4-Pyridyl)-acrylic acid have been studied. These include chloro complexes with metals like cobalt, nickel, and copper. Such research is vital for understanding the molecular structures and potential applications of these complexes in various fields (Allan et al., 1988).
Applications in Photo-active Materials
3-(4-Pyridyl)-acrylic acid has been utilized in the fabrication of photo-active materials. For instance, its modification in chitosan has been examined, leading to the development of cross-linked hydrogel membranes with potential applications in various fields, including biomedical and environmental engineering (Elsayed, Monier, & Youssef, 2017).
properties
IUPAC Name |
3-pyridin-4-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302309 | |
| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-79-1 | |
| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7858022.png)
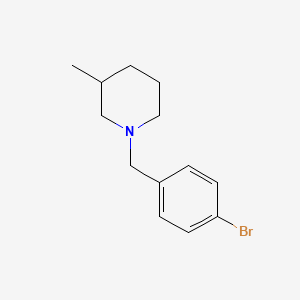
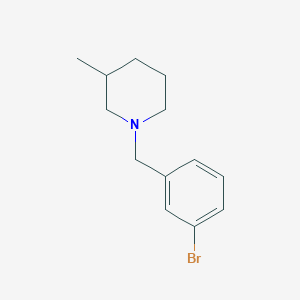

![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)
![Methyl 1-[(2-bromophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858061.png)
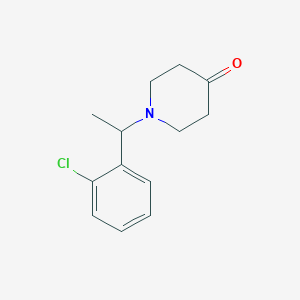
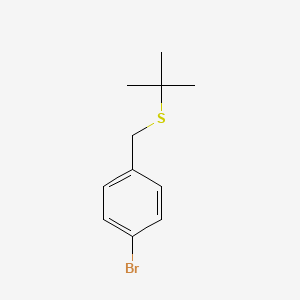
![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)

